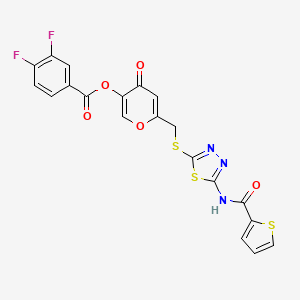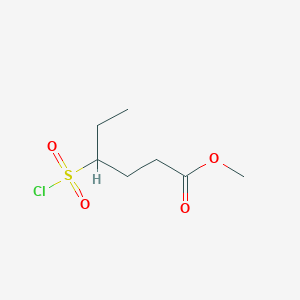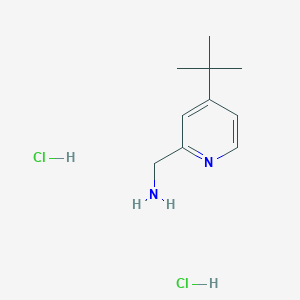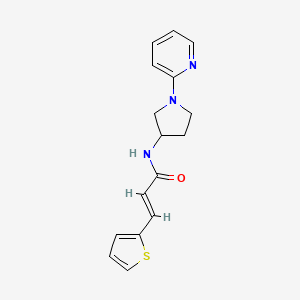![molecular formula C40H53O11P B2681802 [({[(2,2-dimethylpropanoyl)oxy]methoxy}({[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyloxan-2-yl]methyl})phosphoryl)oxy]methyl 2,2-dimethylpropanoate CAS No. 1623137-00-7](/img/structure/B2681802.png)
[({[(2,2-dimethylpropanoyl)oxy]methoxy}({[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyloxan-2-yl]methyl})phosphoryl)oxy]methyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[({[(2,2-dimethylpropanoyl)oxy]methoxy}({[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyloxan-2-yl]methyl})phosphoryl)oxy]methyl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C40H53O11P and its molecular weight is 740.827. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- A study by Iijima et al. (1979) explored the synthesis of compounds starting with precursors corresponding to β-tetra-, β-tri-, and β-di-carbonyl compounds, contributing to the understanding of chemical structures and reactions similar to the compound (Iijima et al., 1979).
- Budzisz et al. (2004) investigated the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, providing insights into complex formation and ligand behavior (Budzisz et al., 2004).
Photopolymerization and Photophysical Properties
- Guillaneuf et al. (2010) discussed the use of a compound bearing a chromophore group for photopolymerization, indicating the potential for such structures in polymerization processes under UV irradiation (Guillaneuf et al., 2010).
Copolymerization and Material Science
- Research by Hussain et al. (2019) on the synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates highlights the relevance of similar compounds in the development of new materials with specific properties (Hussain et al., 2019).
Protective Groups in Organic Synthesis
- A study by Zabadal et al. (2001) on the photoremoval of protecting groups for carboxylic acids demonstrates the application of similar chemical structures in facilitating controlled reactions in organic synthesis (Zabadal et al., 2001).
Catalysis and Chemical Reactions
- Núñez Magro et al. (2010) explored the methoxycarbonylation of alkynes catalysed by palladium complexes, revealing the potential of similar compounds in catalysis and organic transformations (Núñez Magro et al., 2010).
Eigenschaften
IUPAC Name |
[2,2-dimethylpropanoyloxymethoxy-[[(2S,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53O11P/c1-29-34(44-23-30-17-11-8-12-18-30)36(46-25-32-21-15-10-16-22-32)35(45-24-31-19-13-9-14-20-31)33(51-29)26-52(43,49-27-47-37(41)39(2,3)4)50-28-48-38(42)40(5,6)7/h8-22,29,33-36H,23-28H2,1-7H3/t29-,33+,34+,35+,36+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKWNFSMIRGOHM-XKEMAEIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53O11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2681719.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2681722.png)
![2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2681723.png)
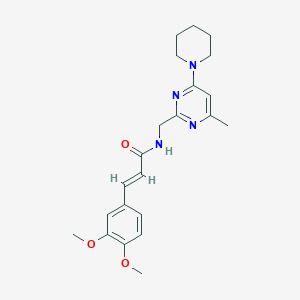
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}propanamide](/img/structure/B2681728.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2681732.png)

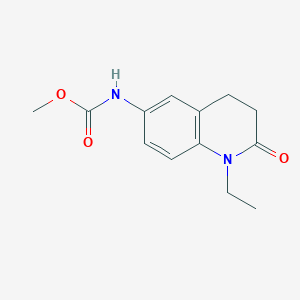
![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)
